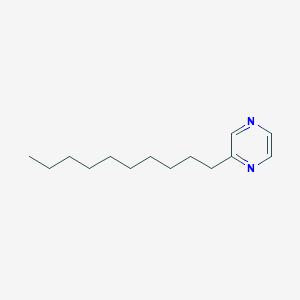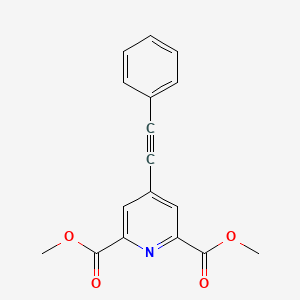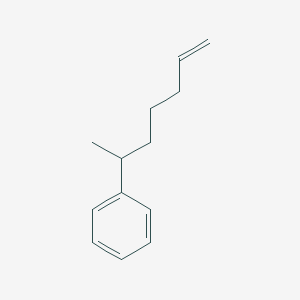
3-(2,4,6-Trimethylnon-3-EN-2-YL)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-Trimethylnon-3-EN-2-YL)oxolane-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxolane-2,5-dione ring attached to a trimethylnon-3-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylnon-3-EN-2-YL)oxolane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by oxidation to form the oxolane-2,5-dione ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,6-Trimethylnon-3-EN-2-YL)oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring into other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(2,4,6-Trimethylnon-3-EN-2-YL)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4,6-Trimethylnon-3-EN-2-YL)oxolane-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4,6-Trimethylnon-3-EN-2-YL)oxolane-2,5-dione: shares similarities with other oxolane-2,5-dione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various fields of research and industry.
Propiedades
Número CAS |
111600-80-7 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethylnon-3-en-2-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-6-7-11(2)8-12(3)10-16(4,5)13-9-14(17)19-15(13)18/h10-11,13H,6-9H2,1-5H3 |
Clave InChI |
ZUHRULCFHKZIDN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(=CC(C)(C)C1CC(=O)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


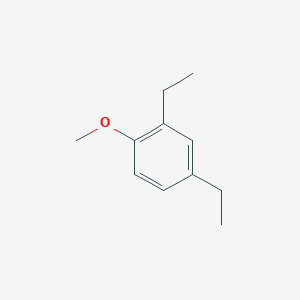

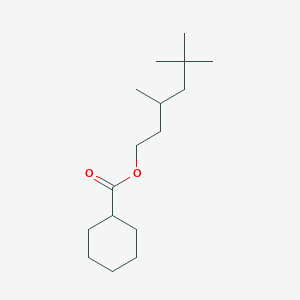
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
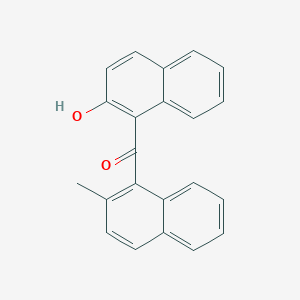
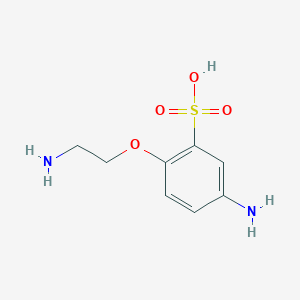
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
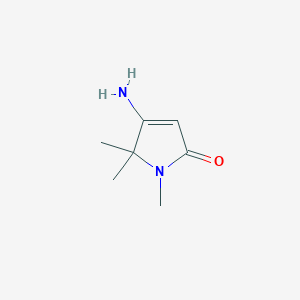
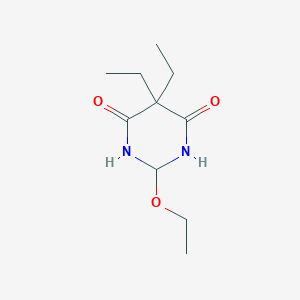
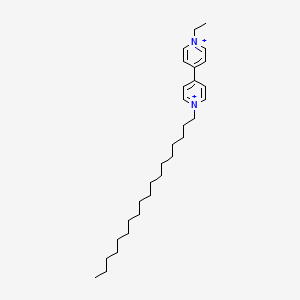
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
